TASK-1 and TASK-3 Channel Inhibition Potency: (R)-Doxapram Is ~2–2.5× More Potent Than Racemic Doxapram on Human Cloned Channels
In whole-cell patch clamp electrophysiology on tsA201 cells expressing cloned human TASK-1 and TASK-3 channels, the (R)-enantiomer GAL-054 exhibited EC₅₀ values of ~1.6 µM (TASK-1) and ~1.4 µM (TASK-3), representing a 2.5-fold and 1.8-fold increase in potency respectively compared with the racemate [1]. The (S)-enantiomer GAL-053 was approximately 210-fold less potent than the racemate on TASK-1 (EC₅₀ ~336 µM) and approximately 114-fold less potent on TASK-3 (EC₅₀ ~286 µM) [1]. At 10 µM, GAL-054 inhibited human TASK-1 current by 75% [95% CI: 71–79] and TASK-3 by 79% [95% CI: 73–84], compared with 58% [95% CI: 50–66] and 68% [95% CI: 62–74] respectively for racemic doxapram at the same concentration [1].
| Evidence Dimension | Inhibitory potency on human TASK-1 and TASK-3 potassium channels (EC₅₀) |
|---|---|
| Target Compound Data | TASK-1 EC₅₀ ~1.6 µM; TASK-3 EC₅₀ ~1.4 µM. At 10 µM: TASK-1 inhibition 75% [95% CI: 71–79], TASK-3 inhibition 79% [95% CI: 73–84] |
| Comparator Or Baseline | Racemic doxapram: TASK-1 EC₅₀ 4.0 µM [95% CI: 2.1–7.9]; TASK-3 EC₅₀ 2.5 µM [95% CI: 1.9–3.5]. (S)-doxapram (GAL-053): TASK-1 EC₅₀ ~336 µM; TASK-3 EC₅₀ ~286 µM |
| Quantified Difference | (R)-doxapram is ~2.5× (TASK-1) and ~1.8× (TASK-3) more potent than racemic doxapram; ~210× (TASK-1) and ~204× (TASK-3) more potent than (S)-doxapram |
| Conditions | Whole-cell patch clamp electrophysiology on tsA201 cells transiently expressing cloned human TASK-1 or TASK-3 channels; doxapram concentration range 0.3–100 µM |
Why This Matters
Higher target potency at lower concentrations enables dose reduction strategies and may translate to improved selectivity, directly impacting formulation development and preclinical efficacy study design.
- [1] O'Donohoe PB, Huskens N, Turner PJ, et al. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels. Acta Physiologica. 2019;228(2):e13361. doi:10.1111/apha.13361 View Source
